molecular formula C21H29N5O6S B1665132 APD597 CAS No. 897732-93-3

APD597

カタログ番号: B1665132
CAS番号: 897732-93-3
分子量: 479.6 g/mol
InChIキー: WPDCHTSXOPUOII-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

ADP-597の合成には、カルボン酸基を有するピペリジン環の形成が含まれます。詳細な合成経路と反応条件は、パブリックドメインでは容易に入手できません。

工業生産方法

ADP-597の工業生産方法は明示的に文書化されていません。一般的に、このような化合物の製造には、中間体の調製、精製、および制御された条件下での最終生成物の形成を含む、複数段階の有機合成プロセスが含まれます。

化学反応の分析

a) Piperidine Functionalization

  • Intermediate 43 : Formed via nucleophilic substitution of 4-hydroxy-5-chloro-2-pyridone with tert-butyl piperidine-1-carboxylate under basic conditions ( ).

  • Critical modification : Introduction of the methylsulfonyl group via reaction with 1,2-difluoro-4-(methylsulfonyl)benzene enhances receptor binding ( ).

b) Pyrimidine Coupling

  • Final step : Piperidine intermediate 45 reacts with 5-chloro-2-iodopyrimidine in DMF at 60°C, achieving 85% yield ( ).

  • Role of DIEA : Neutralizes HCl byproduct, facilitating nucleophilic attack on the pyrimidine ring.

Structural Modifications & Activity

This compound’s structure comprises three domains with distinct roles in GPR119 activation ( ):

DomainFunctional GroupsRole in Activity
Extracellular cavity HexamethylsulfonylHydrogen bonds with E261<sup>7.35</sup> and R262<sup>7.36</sup> (EC<sub>50</sub> = 46 nM)
Central stacking gate Dimethylpyridineπ-π interactions with F157<sup>ECL2</sup> and W265<sup>7.39</sup>
Hydrophobic cavity Pentamethylpyrimidine/isopropyl esterBinds W238<sup>6.48</sup>; removal reduces potency 20–100× ( )

Notable SAR Findings :

  • Removing the hexamethylsulfonyl group decreases EC<sub>50</sub> by 6× ( ).

  • Substituting T86<sup>3.33</sup> with glycine abolishes agonist activity ( ).

Analytical & Pharmacokinetic Data

ParameterValueMethod/Source
Solubility >10 mg/mL in aqueous bufferNCATS Drug Record
hERG inhibition IC<sub>50</sub> >13 µMElectrophysiology
Metabolic Stability Reduced CYP3A4 interactionIn vivo studies

Comparative Agonist Analysis

This compound outperforms analogs in solubility and metabolic stability ( ):

AgonistSolubility (mg/mL)EC<sub>50</sub> (nM)Half-Life (h)
This compound10.2466.5
APD6682.13812.1
AR2314530.9298.3

Key advantage : this compound’s hydroxyl metabolites exhibit shorter half-lives, minimizing drug accumulation risks ( ).

Reaction Optimization Challenges

  • Purification : Residual DMF in final steps necessitates extensive washing with EtOAC/NaHCO<sub>3</sub> ( ).

  • Byproducts : O-isomer formation during Step 1 requires gradient chromatography for separation ( ).

This synthesis and functional data validate this compound as a structurally optimized GPR119 agonist with clinical potential in type 2 diabetes management.

科学的研究の応用

APD597 is a GPR119 agonist intended for the treatment of type 2 diabetes . It has good solubility and reduced drug-drug interaction potential .

GPR119 Target and Mechanism of Action
The G protein-coupled receptor 119 (GPR119) is a crucial target in glucose homeostasis, making it an emerging target for treating type 2 diabetes mellitus . this compound binds to the extracellular cavity of the GPR119 ligand binding pocket through the hexamethylsulfonyl group, forming a hydrogen bond interaction with E261 7.35, and is surrounded by Q65 2.64, F7 1.35, L61 2.60, and E261 7.35, R262 7.36 and S156 ECL2 .

When the polar amino acid R262 7.36 was mutated to alanine, the agonist’s activation effect was completely abolished . Moreover, when E261 7.35 was mutated to alanine, the half effective concentration (EC 50) value decreased sixfold, accompanied by nearly a 50% reduction in cAMP accumulation .

Clinical and Preclinical Studies

Phase 1 Program
this compound was evaluated for safety, tolerability, pharmacokinetics, and pharmacodynamics in a Phase 1 program . The program included single and multi-ascending studies in healthy volunteers and subjects with type 2 diabetes . this compound was well-tolerated and showed dose-proportional pharmacokinetics with a half-life of six to seven hours in solution and approximately 13 hours in suspension in healthy volunteers .

Effects on Incretin and Glucose
The Phase 1 program provided evidence for incretin stimulation (GLP-1, GIP, and PYY) and reductions in post-meal glucose increases with this compound treatment in both overweight and obese non-diabetic volunteers and in subjects with type 2 diabetes . Reductions in post-meal glucose increases were greater with this compound in combination with sitagliptin, a DPP-4 inhibitor, compared to sitagliptin alone .

Potential as an Antidiabetic Agent
In humans, single-dose oral administration of JNJ-38431055 (APD-597) increased postmeal plasma glucagon-like peptide 1 (GLP-1), glucose-dependent insulinotropic peptide (GIP), and peptide YY (PYY) concentrations but did not significantly decrease glucose excursion or increase insulin secretion . However, in a graded glucose infusion study, JNJ-38431055 was shown to induce a higher insulin secretion rate (ISR) relative to placebo at elevated plasma glucose levels, suggesting its potential as an antidiabetes agent .

作用機序

ADP-597は、Gタンパク質共役受容体119(GPR119)のアゴニストとして作用することにより、その効果を発揮します。この受容体は、グルコース恒常性とインスリン分泌の調節に関与しています。 ADP-597による活性化により、GPR119はインクレチンホルモンの放出を刺激し、それによりインスリン分泌が強化され、血糖コントロールが改善されます .

類似の化合物との比較

類似の化合物

ADP-597の独自性

ADP-597は、上記の抗血小板剤とは異なる、GPR119受容体の特異的なアゴニストとしての作用が特徴です。2型糖尿病の治療における主な用途は、異なる受容体や経路を標的とする他の化合物とは異なります。

類似化合物との比較

Similar Compounds

Uniqueness of ADP-597

ADP-597 is unique in its specific action as an agonist of the GPR119 receptor, which is distinct from the antiplatelet agents mentioned above. Its primary application in the treatment of Type 2 diabetes mellitus sets it apart from other compounds that target different receptors and pathways.

生物活性

APD597 is a synthetic small molecule that acts as an agonist for the G protein-coupled receptor (GPCR) GPR119, which is implicated in glucose homeostasis and is a promising target for the treatment of type 2 diabetes mellitus (T2DM). This compound has garnered attention due to its favorable pharmacological profile, including good solubility and a unique mechanism of action that promotes insulin secretion and incretin release.

This compound activates GPR119, leading to the stimulation of insulin secretion from pancreatic beta cells and enhancing the release of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins play critical roles in glucose metabolism by promoting insulin secretion in response to meals. The activation mechanism involves several key interactions at the molecular level:

  • Binding Site : this compound interacts with the extracellular cavity of GPR119, forming hydrogen bonds with specific amino acids such as E261 and R262. These interactions are crucial for receptor activation and downstream signaling .
  • Conformational Changes : The binding of this compound induces significant conformational changes in GPR119, transitioning it from an inactive to an active state. This transition is essential for coupling with downstream G proteins (Gαs), leading to increased cyclic AMP (cAMP) levels, which mediate various physiological responses .

Pharmacological Profile

The pharmacological characteristics of this compound have been extensively studied, revealing its potential advantages over other compounds:

  • Solubility : Compared to its analogue APD668, this compound exhibits superior solubility, which enhances its bioavailability and therapeutic efficacy .
  • Efficacy : In functional assays, this compound has demonstrated a potent ability to activate GPR119, with an effective concentration (EC50) significantly lower than many endogenous agonists. For example, studies have shown that this compound activates GPR119 at concentrations as low as 3.28 nM .

Comparative Efficacy

A comparative analysis with other compounds reveals the relative potency of this compound:

CompoundEC50 (nM)Max Activity (%)
This compound3.28100
HBK0013073.6
LinagliptinN/ANo significant increase

This table illustrates that this compound not only activates GPR119 more effectively than HBK001 but also surpasses the activity of traditional DPP-4 inhibitors like linagliptin in promoting insulin secretion under specific conditions .

Study on Insulin Secretion

A pivotal study investigated the effects of this compound on insulin secretion in isolated pancreatic islets from ICR mice. The findings indicated that:

  • At a glucose concentration of 16.7 mM, this compound significantly enhanced insulin secretion compared to controls.
  • The compound's efficacy was comparable to that of other known GPR119 agonists, reinforcing its potential therapeutic role in managing T2DM .

Structural Analysis

Recent structural studies utilizing cryo-electron microscopy have elucidated the binding interactions between this compound and GPR119:

  • Binding Characteristics : The hexamethylsulfonyl group of this compound engages in critical interactions within the receptor's ligand-binding pocket, underscoring its importance for receptor activation.
  • Mutagenesis Studies : Mutations in key residues such as E261 and R262 resulted in diminished receptor activity, confirming their roles in mediating the effects of this compound .

特性

IUPAC Name

propan-2-yl 4-[5-methoxy-6-[(2-methyl-6-methylsulfonylpyridin-3-yl)amino]pyrimidin-4-yl]oxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O6S/c1-13(2)31-21(27)26-10-8-15(9-11-26)32-20-18(30-4)19(22-12-23-20)25-16-6-7-17(24-14(16)3)33(5,28)29/h6-7,12-13,15H,8-11H2,1-5H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDCHTSXOPUOII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)S(=O)(=O)C)NC2=C(C(=NC=N2)OC3CCN(CC3)C(=O)OC(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10237885
Record name ADP-597
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10237885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897732-93-3
Record name ADP-597
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0897732933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ADP-597
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12084
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ADP-597
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10237885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADP-597
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/345354O7AT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Bis[(2-diphenylphosphino)phenyl] ether (0.274 g, 0.51 mmol) was added in one portion to Palladium(II) acetate (0.057 g, 0.25 mmol) in toluene (5 mL) (degassed by bubbling N2 through it for 30 minutes) at 20°C under nitrogen (this mixture was also degassed by vacuum / N2 six times). After a few minutes a yellow suspension had formed. This was added by pipette to a mixture of isopropyl 4-(6-chloro-5-methoxypyrimidin-4-yloxy)piperidine-1-carboxylate (4.19 g, 12.71 mmol), 2-methyl-6-(methylsulfonyl)pyridin-3-amine (2.366 g, 12.71 mmol) and Sodium tert-butoxide (2.333 mL, 19.06 mmol) in toluene (40 mL) at 60°C under nitrogen. The resulting mixture was degassed using N2 / vacuum six times. The resulting suspension was stirred at 60 °C for 18 hours. Sodium tert-butoxide (2.333 mL, 19.06 mmol) was added to the reaction mixture followed by another amount of pre-formed catalyst using Bis[(2-diphenylphosphino)phenyl] ether (0.274 g, 0.51 mmol) was added in one portion to Palladium(II) acetate (0.057 g, 0.25 mmol) in toluene (5 mL) as above. The mixture was heated at 60°C for 7 hours then further catalyst added using Bis[(2-diphenylphosphino)phenyl] ether (0.274 g, 0.51 mmol) was added in one portion to Palladium(II) acetate (0.057 g, 0.25 mmol) in toluene (5 mL) as above. The mixture was stirred at 60°C for 18 hours. Work up was by diluting with water (30 ml) and DCM (100 ml) then filtering through a pad of celite and washing through well with DCM (6 x 50 ml). The organic layer was dried over Na2SO4, filtered and evaporated to afford crude product. The crude product was purified by flash silica chromatography (330g column), elution gradient 0 to 100% EtOAc in heptane (material applied in DCM). Pure fractions were evaporated to dryness to leave a yellow solid, EN05005-04-01. The solid was triturated with Et2O (20 ml) and the solid filtered off and washed with Et2O (2 x 10ml) then heptane ( 2 x 10ml) to afford isopropyl 4-(5-methoxy-6-(2-methyl-6-(methylsulfonyl)pyridin-3-ylamino)pyrimidin-4-yloxy)piperidine-1-carboxylate (4.78 g, 78 %), EN05005-04-02, as a white solid.
Quantity
0.0191 mol
Type
reagent
Reaction Step One
Quantity
0.005 L
Type
solvent
Reaction Step Two
Quantity
0.0127 mol
Type
reactant
Reaction Step Three
Quantity
0.0127 mol
Type
reactant
Reaction Step Four
Quantity
0.000508 mol
Type
catalyst
Reaction Step Five
Quantity
0.000254 mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 4-(6-chloro-5-methoxy-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid isopropyl ester (14.7 g, 44.6 mmol), 2-methyl-6-(methylsulfonyl)pyridin-3-amine (8.20 g, 44.0 mmol), palladium acetate (0.50 g, 2.23 mmol), 2,8,9-triisobutyl-2,5,8,9-tetraaza-1-phospha-bicyclo[3.3.3]undecane (1.65 ml, 4.64 mmol), and sodium 2-methylpropan-2-olate (6.50 g, 67.6 mmol) in dioxane (300 mL) were stirred at 90° C. for 1 h and then at 60° C. overnight. The reaction mixture was cooled and filtered. The solid was washed with ethyl acetate. The filtrate was concentrated and the residue was purified by silica gel column chromatography using hexane/ethyl acetate (1:2). The fractions containing only the product were collected, and concentrated to give the title compound (4.6 g, 22%) that was crystallized from ethyl acetate/hexane as a white solid. The fractions containing the product contaminated with impurities were concentrated and the residue was further purified by recrystallization from ethanol to give the title compound (2.5 g, 12%) as a white solid. The two combined to give 7.1 g of the title compound in 34% yield. Exact mass calculated for C21H29N5O6S: 479.2. Found: LCMS m/z=480.4 (M+H+); 1H NMR (400 MHz, CDCl3) δ 1.27 (d, J=6.3 Hz, 6H), 1.80-1.85 (m, 2H), 2.02-2.07 (m, 2H), 2.66 (s, 3H), 3.19 (s, 3H), 3.38-3.45 (m, 2H), 3.78-3.83 (m, 2H), 4.01 (s, 3H), 4.91-4.97 (m, 1H), 5.38-5.42 (m, 1H), 7.30 (s, 1H), 7.97 (d, J=8.6 Hz, 1H), 8.20 (s, 1H), 9.01-9.04 (d, J=8.6 Hz, 1H).
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
1.65 mL
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
22%

Synthesis routes and methods III

Procedure details

A mixture of 4-(6-chloro-5-methoxy-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid isopropyl ester (611 mg, 1.85 mmol), 2-methyl-6-(methylsulfonyl)pyridin-3-amine (345 mg, 1.85 mmol), palladium acetate (37.2 mg, 0.166 mmol), 2,8,9-triisobutyl-2,5,8,9-tetraaza-1-phospha-bicyclo[3.3.3]undecane (118 μl, 0.332 mmol), and sodium 2-methylpropan-2-olate (267 mg, 2.78 mmol) in 15 mL dioxane was heated under microwave irradiation at 120° C. After 2 h, mixture was purified by HPLC; fractions containing product were collected and concentrated. Residue was extracted with 1M NaOH and CH2Cl2. Organic phases were dried over MgSO4, filtered, and concentrated. Residue was re-purified by column chromatography (AcOEt/hexane 5:1). Fractions containing product were concentrated, treated with 4M HCl and concentrated to give 4-[6-(6-methanesulfonyl-2-methyl-pyridin-3-ylamino)-5-methoxy-pyrimidin-4-yloxy]-piperidine-1-carboxylic acid isopropyl ester as a white solid (HCl salt, 326 mg, 34%). 1HNMR (MeOH-d4, 400 MHz) δ 1.23-1.24 (d, J=6.2 Hz, 6H), 1.77-1.85 (m, 2H), 2.01-2.07 (m, 2H), 2.59 (s, 3H), 3.20 (s, 3H), 3.40-3.46 (m, 2H), 3.71-3.77 (m, 2H), 3.98 (s, 3H), 4.83-4.89 (m, 1H), 5.41-5.46 (m, 1H), 7.97-7.99 (d, J=8.3 Hz, 1H), 8.11 (s, 1H), 8.29-8.31 (d, J=8.3 Hz, 1H). Exact mass calculated for C21H29N5O6S 479.18 found 480.2 (MH+).
Quantity
345 mg
Type
reactant
Reaction Step One
Quantity
118 μL
Type
reactant
Reaction Step One
Quantity
267 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
37.2 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
APD597
Reactant of Route 2
Reactant of Route 2
APD597
Reactant of Route 3
Reactant of Route 3
APD597
Reactant of Route 4
Reactant of Route 4
APD597
Reactant of Route 5
Reactant of Route 5
APD597
Reactant of Route 6
Reactant of Route 6
APD597

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。